molecular formula C18H14N2O3S B3479953 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

Cat. No. B3479953
M. Wt: 338.4 g/mol
InChI Key: CGVPFPYDAGDBOS-GDNBJRDFSA-N
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Description

The compound “4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate” is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The compound is a small molecule and is classified as experimental .


Synthesis Analysis

Thiazolidine motifs, which are present in the compound, are intriguing heterocyclic five-membered moieties found in various natural and bioactive compounds . They have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . A general mechanism for DROC-mediated synthesis involves the activation of N-arylsulfonylaziridine by the Lewis acid (BF3·OEt2) with TBAHS, which gives a highly reactive intermediate. This intermediate then undergoes an SN2-type ring-opening reaction with isothiocyanates to furnish a new intermediate with an inverted configuration .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazolidine nucleus, where a large number of substitutions are possible on 2, 4, and 5 positions, which are responsible for enhancing the compound’s pharmaceutical importance .


Physical And Chemical Properties Analysis

The compound has an average weight of 349.385 and a monoisotopic weight of 349.019097235 . Its chemical formula is C14H11N3O4S2 .

Future Directions

Thiazolidine derivatives, such as the compound , have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-2-6-13(7-3-11)17(22)23-14-8-4-12(5-9-14)10-15-16(21)20-18(19)24-15/h2-10H,1H3,(H2,19,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPFPYDAGDBOS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
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4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
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4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
Reactant of Route 4
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
Reactant of Route 5
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
Reactant of Route 6
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate

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